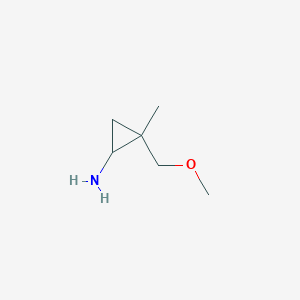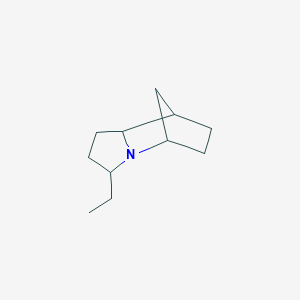![molecular formula C7H3Br2N3 B13112071 2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
2,3-Dibromopyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family It is characterized by the presence of two bromine atoms at the 2 and 3 positions of the pyrido[2,3-b]pyrazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of handling hazardous bromine reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromopyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form arylated or alkylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,3-Dibromopyrido[2,3-b]pyrazine and its derivatives often involves interactions with biological macromolecules such as DNA and proteins. These interactions can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The molecular targets and pathways involved may include topoisomerases, kinases, and other critical enzymes .
Comparaison Avec Des Composés Similaires
2,3-Dibromopyrido[2,3-b]pyrazine can be compared with other similar compounds such as:
2,3-Dichloropyrido[2,3-b]pyrazine: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3-Diiodopyrido[2,3-b]pyrazine: Contains iodine atoms, which can influence its electronic properties and suitability for specific reactions.
2,3-Difluoropyrido[2,3-b]pyrazine: Fluorine atoms impart unique properties, making it useful in medicinal chemistry for the development of fluorinated drugs.
Propriétés
Formule moléculaire |
C7H3Br2N3 |
|---|---|
Poids moléculaire |
288.93 g/mol |
Nom IUPAC |
2,3-dibromopyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Br2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H |
Clé InChI |
YBHCGYJQYZJKHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(C(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)






![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)

